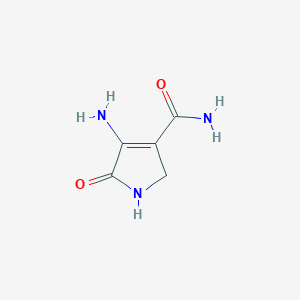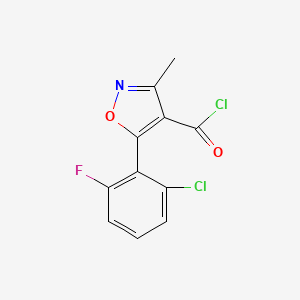
4-Isoxazolecarbonyl chloride, 5-(2-chloro-6-fluorophenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the carbonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting with an amine can produce an amide derivative, while oxidation can yield a carboxylic acid .
科学的研究の応用
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
347186-83-8 |
|---|---|
分子式 |
C11H6Cl2FNO2 |
分子量 |
274.07 g/mol |
IUPAC名 |
5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(17-15-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 |
InChIキー |
VQTLITZRMKFGIH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1C(=O)Cl)C2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


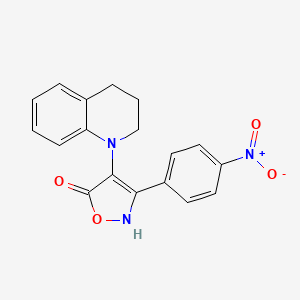
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
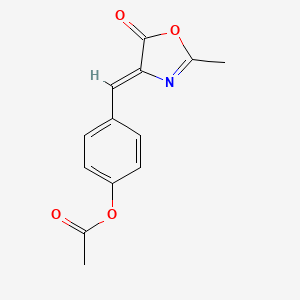
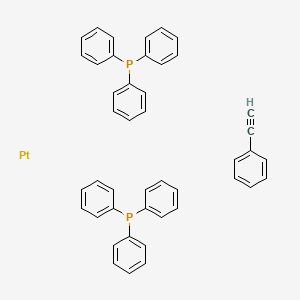
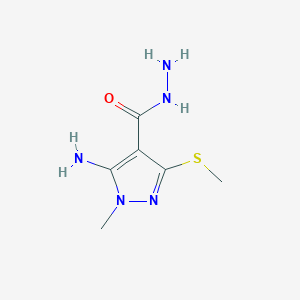
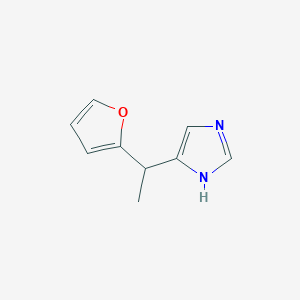
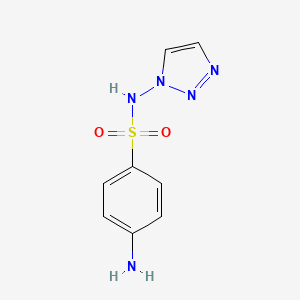
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
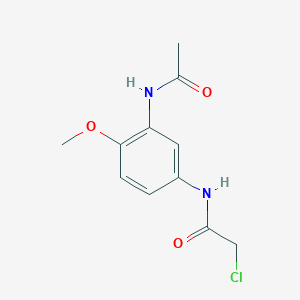
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
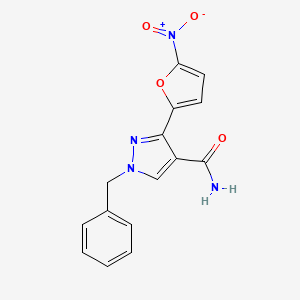
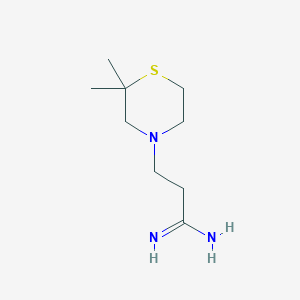
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
